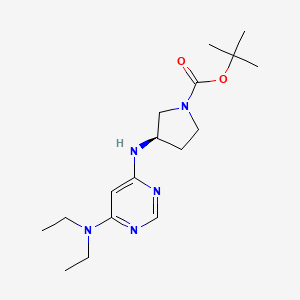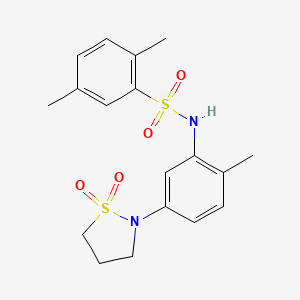
5-(1-((4-Chlorophenyl)sulfonyl)-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-((4-Chlorophenyl)sulfonyl)-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole is a complex organic compound that features a combination of pyrazole, thiazole, and sulfonyl functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-((4-Chlorophenyl)sulfonyl)-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process. The choice of reagents, solvents, and catalysts would be optimized to minimize waste and environmental impact .
化学反应分析
Types of Reactions
5-(1-((4-Chlorophenyl)sulfonyl)-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. The reaction conditions, including temperature, solvent, and catalyst choice, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups into the molecule .
科学研究应用
5-(1-((4-Chlorophenyl)sulfonyl)-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
作用机制
The mechanism by which 5-(1-((4-Chlorophenyl)sulfonyl)-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Benzene, 1,2,4-trichloro-5-[(4-chlorophenyl)sulfonyl]-: This compound shares the sulfonyl and chlorophenyl groups but differs in the core structure, leading to different reactivity and applications.
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives: These derivatives have similar sulfonyl and chlorophenyl groups but are used primarily for their antimicrobial properties.
N-({[1-((4-chlorophenyl)sulfonyl)-1H-1,2,3-triazol-4-yl]methyl}carbamoyl)-4-methylbenzenesulfonamide: This compound features a triazole ring and is studied for its enzyme inhibitory activity.
Uniqueness
What sets 5-(1-((4-Chlorophenyl)sulfonyl)-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
属性
IUPAC Name |
5-[1-(4-chlorophenyl)sulfonylpyrazol-3-yl]-2-phenyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2S2/c19-14-6-8-15(9-7-14)26(23,24)22-11-10-16(21-22)17-12-20-18(25-17)13-4-2-1-3-5-13/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIGIBFMVFTWKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)C3=NN(C=C3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-{[(3,4-dimethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2607124.png)

![ethyl 4-[2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B2607126.png)


![2-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-4-(4-chlorophenyl)quinazoline](/img/structure/B2607131.png)

![N-[(2-fluorophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B2607139.png)
![4-bromo-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide](/img/structure/B2607140.png)


![3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine](/img/structure/B2607143.png)
